molecular formula C11H11N B1340081 7,8-Dimethylquinoline CAS No. 20668-35-3

7,8-Dimethylquinoline

Cat. No. B1340081
CAS RN: 20668-35-3
M. Wt: 157.21 g/mol
InChI Key: XUBHBRFJFJLNMQ-UHFFFAOYSA-N
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Description

7,8-Dimethylquinoline is a specific non-extracting reagent for lanthanide ions at pH below 11. It is useful for the extraction of Al 3+ metal ions and the transition metal ions at ordinary pH conditions .


Synthesis Analysis

The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The review highlights the advances in this area over the past 15 years. Particular attention is focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .


Molecular Structure Analysis

The molecular formula of 7,8-Dimethylquinoline is C11H11N . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .


Chemical Reactions Analysis

The compound 7,8-dimethylquinoline-2,4-diol was reacted with hydrazine hydrate to give 4-hydrazinyl-7,8-dimethylquinolin-2-ol. The compound was then reacted with different heterocyclic aldehydes, isocyanates or isothiocyanates and pentane-2,4-dione to convert into Schiff’s bases, urea or thiourea derivatives .


Physical And Chemical Properties Analysis

The physical form of 7,8-Dimethylquinoline is liquid . It has a density of 1.1±0.1 g/cm3, boiling point of 262.0±9.0 °C at 760 mmHg, vapour pressure of 0.0±0.5 mmHg at 25°C, enthalpy of vaporization of 48.0±3.0 kJ/mol, flash point of 106.5±11.3 °C, index of refraction of 1.611, molar refractivity of 51.8±0.3 cm3 .

Scientific Research Applications

  • Medicinal Chemistry

    • Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
    • Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer , antioxidant , anti-COVID-19 , anti-inflammatory , anti-mycobacterial , antimicrobial , anticonvulsant , cardiovascular , antituberculosis , anti-plasmodial , antibacterial activities.
    • The compound 5,7‐dibromo‐8‐hydroxyquinoline 50 is the most hopeful anticancer against the HeLa, HT29, and C6 cell lines with IC 50 ranging from 3.7 to 16.3 µM .
  • Synthetic Chemistry

    • This mini-review article highlights the traditional and green synthetic approaches of quinoline and its analogs, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .
  • Natural Products and FDA-approved Drugs

    • Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs .
    • They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
    • For example, quinines from Cinchona bark have been isolated from natural sources . Quinine and its derivatives have been used to treat nocturnal leg cramps and arthritis, and it has also been used with limited success to treat people who had been infected by prions .
  • Synthesis of Fused Ring Systems

    • The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities .
    • More than 13,000 derivatives are reported, well over 100 naturally occurring molecules display this motif .
    • Quinolin-2,4-dione displays different tautomeric forms between the carbonyl groups, CH2-3 and NH of the quinoline moiety .
  • Synthesis of 2,4-Diphenylquinolines

    • 2,4-Diphenylquinolines were produced by the reaction of anilines, benzaldehyde, and phenylacetylene .
    • This compound was produced via treating aniline derivatives with phenylacetylene and benzaldehyde under reflux in anhydrous acetonitrile in the presence of niobium pentachloride as a catalyst .
  • Synthesis of 4-Hydroxy-2-Quinolones

    • The easiest method for the synthesis 4-hydroxy-2(1H)-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents .
    • Some other more specialized methods are the reaction of anthranilic acid derivatives or alternatively by methods involving hydrolysis of 4-amino-2-quinolones or 2-amino-4-hydroxyquinolines .
  • Pharmaceutical and Biological Activities

    • Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
    • They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer , antioxidant , anti-COVID-19 , anti-inflammatory , anti-mycobacterial , antimicrobial , anticonvulsant , cardiovascular , antituberculosis , anti-plasmodial , antibacterial activities .
  • Synthesis of Quinoline Derivatives

    • Quinoline derivatives are synthesized using traditional and green synthetic approaches, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .
  • Synthesis of 2,4-Diphenylquinolines

    • 2,4-Diphenylquinolines were produced by the reaction of anilines, benzaldehyde, and phenylacetylene .
    • This compound was produced via treating aniline derivatives with phenylacetylene and benzaldehyde under reflux in anhydrous acetonitrile in the presence of niobium pentachloride as a catalyst .
  • Synthesis of 4-Hydroxy-2-Quinolones

    • The easiest method for the synthesis 4-hydroxy-2(1H)-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents .
    • Some other more specialized methods are the reaction of anthranilic acid derivatives or alternatively by methods involving hydrolysis of 4-amino-2-quinolones or 2-amino-4-hydroxyquinolines .
  • Synthesis of Fused Ring Systems

    • Quinolin-2,4-dione derivatives are unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities .
    • They are used in the synthesis of fused ring systems .
  • Natural Products and FDA-approved Drugs

    • Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs .
    • For example, quinines from Cinchona bark have been isolated from natural sources . Quinine and its derivatives have been used to treat nocturnal leg cramps and arthritis, and it has also been used with limited success to treat people who had been infected by prions .

Safety And Hazards

The safety data sheet for 7,8-Dimethylquinoline is available online . For detailed information, please refer to the safety data sheet.

properties

IUPAC Name

7,8-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-8-5-6-10-4-3-7-12-11(10)9(8)2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBHBRFJFJLNMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=CC=N2)C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00560770
Record name 7,8-Dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-Dimethylquinoline

CAS RN

20668-35-3
Record name 7,8-Dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
FN Khan, R Subashini, AK Kushwaha… - … Section E: Structure …, 2009 - scripts.iucr.org
organic compounds Page 1 2-Chloro-7,8-dimethylquinoline-3carbaldehyde F. Nawaz Khan,a R. Subashini,a Atul Kumar Kushwaha,a Venkatesha R. Hathwarb and Seik Weng Ngc …
Number of citations: 1 scripts.iucr.org
FN Khan, S Mohana Roopan, VR Hathwar… - … Section E: Structure …, 2010 - scripts.iucr.org
All non-H atoms of the title compound, C12H12ClNO, are co-planar (rms deviation = 0.055 Å). The hydroxy H atom is disordered over two positions of equal occupancy. In the crystal, …
Number of citations: 9 scripts.iucr.org
R Subashini, FN Khan, TR Reddy… - … Section E: Structure …, 2010 - scripts.iucr.org
There are two independent molecules in the asymmetric unit of the title compound, C11H9Cl2N, both of which are essentially planar [maximum deviations of 0.072 (5) and 0.072 (7) Å]. …
Number of citations: 14 scripts.iucr.org
DA Birkholz, RT Coutts, SE Hrudey, RW Danell… - Water Research, 1990 - Elsevier
Isoquinoline, 2-methyl-8-ethylquinoline, 3-isopropylquinoline, 3-ethylquinoline, three isomers of methylquinoline and fourteen isomers of dimethylquinoline were subjected to toxicity …
Number of citations: 27 www.sciencedirect.com
FN Khan, SM Roopan, VR Hathwar… - … Section E: Structure …, 2010 - scripts.iucr.org
In the title compound, C17H15ClN2O, the quinoline ring system is nearly planar, with a maximum deviation from the mean plane of 0.074 (2) Å, and makes a dihedral angle of 81.03 (7) …
Number of citations: 2 scripts.iucr.org
FN Khan, SM Roopan, VR Hathwar… - … Section E: Structure …, 2010 - scripts.iucr.org
In the title compound, C30H24Cl2N2O3, the two quinoline ring systems are almost planar [maximum deviations = 0.029 (2) and 0.018 (3) Å] and the dihedral angle between them is …
Number of citations: 6 scripts.iucr.org
JA Su, E Siew, EV Brown… - Organic Magnetic …, 1977 - Wiley Online Library
Spectra are reported for all seven methylquinolines, nine dimethylquinolines, six methylisoquinolines and one dimethylisoquinoline. Substituent effects for the α, ortho, meta, para, …
CS Cho, BH Oh, SC Shim - Journal of heterocyclic chemistry, 1999 - Wiley Online Library
Anilines react with 3‐amino‐1‐propanol in dioxane in the presence of a catalytic amount of a ruthenium catalyst and tin(II) chloride dihydrate together with a hydrogen acceptor to afford …
Number of citations: 79 onlinelibrary.wiley.com
SM Roopan, F Nawaz Khan, JS Jin - Research on Chemical Intermediates, 2012 - Springer
Efficient synthesis of AB ring core of luotonin A derivatives: (2-chloroquinolin-3-yl)methanamine | SpringerLink Skip to main content Advertisement SpringerLink Search Go to cart …
Number of citations: 3 link.springer.com
N Kaila, K Janz, S DeBernardo… - Journal of medicinal …, 2007 - ACS Publications
Leukocyte recruitment of sites of inflammation and tissue injury involves leukocyte rolling along the endothelial wall, followed by firm adherence of the leukocyte, and finally …
Number of citations: 149 pubs.acs.org

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